molecular formula C7H10N2OS B15255487 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one

Cat. No.: B15255487
M. Wt: 170.23 g/mol
InChI Key: JMMLNPUWZKHKPZ-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one typically involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with ammonia under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5-4-7(11-9-5)6(10)2-3-8/h4H,2-3,8H2,1H3

InChI Key

JMMLNPUWZKHKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(=O)CCN

Origin of Product

United States

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